
2,5-dichloro-N-(4-chloro-2-fluorophenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2,5-dichloro-N-(4-chloro-2-fluorophenyl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse range of biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers discuss closely related benzenesulfonamide derivatives with potential anticancer properties. These derivatives are synthesized by introducing various substituents that can significantly affect their biological activity and metabolic stability.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of aminoguanidines with an appropriate phenylglyoxal hydrate in glacial acetic acid, as mentioned in the first paper . This method could potentially be adapted for the synthesis of 2,5-dichloro-N-(4-chloro-2-fluorophenyl)benzenesulfonamide by choosing the appropriate starting materials and conditions to introduce the chloro and fluoro substituents at the desired positions on the benzenesulfonamide core.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial in determining their biological activity. The presence of aryl groups, such as the 5-aryl-1,2,4-triazin-3-yl moiety, has been found to contribute significantly to the anticancer activity of these compounds . The specific arrangement and types of substituents on the benzenesulfonamide core can influence the compound's ability to interact with biological targets, which is essential for its anticancer properties.
Chemical Reactions Analysis
The chemical reactivity of benzenesulfonamide derivatives is influenced by the substituents present on the aromatic ring. For instance, the introduction of a nitrile group at position 5 of the benzenesulfonamide ring, as seen in the dehydration of carbamoyl substituents to nitriles, can alter the compound's reactivity and potentially its mechanism of action against cancer cells .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and lipophilicity, are important for their biological activity and pharmacokinetic profile. The introduction of substituents like the 4-CF3-C6H4 moiety has been shown to increase the metabolic stability of these compounds . This suggests that the specific chloro and fluoro substituents in 2,5-dichloro-N-(4-chloro-2-fluorophenyl)benzenesulfonamide could also play a role in modulating its stability and overall pharmacological properties.
Applications De Recherche Scientifique
Antitumor Activity
2,5-Dichloro-N-(4-chloro-2-fluorophenyl)benzenesulfonamide has been studied for its potential in antitumor activity. A compound structurally similar to it, N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide, showed significant activity against non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).
Structural and Conformational Studies
Research on the structure and conformation of related benzenesulfonamide derivatives, including those with chloro and fluoro substituents, provides insights into their potential medicinal applications. The structures are stabilized by extensive intra- and intermolecular hydrogen bonds, which play a significant role in their pharmacological behavior (Siddiqui et al., 2008).
Antimicrobial and Antiviral Properties
Several studies have explored the antimicrobial and antiviral properties of benzenesulfonamide derivatives. These studies highlight the potential use of such compounds in developing new treatments for infectious diseases (Iqbal et al., 2006).
Synthesis and Chemical Reactions
Research into the synthesis of benzenesulfonamides, including those with chloro and fluoro groups, is extensive. These studies provide valuable information on the chemical properties and potential applications of these compounds in various fields, such as organic synthesis and medicinal chemistry (Rozentsveig et al., 2011).
Crystal Structure Analysis
The crystal structures of various benzenesulfonamide derivatives have been analyzed to understand their molecular arrangement and interaction. These studies can lead to the development of compounds with optimized properties for specific applications (Rodrigues et al., 2015).
Safety and Hazards
The compound should be handled with appropriate safety measures. It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes . If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing .
Propriétés
IUPAC Name |
2,5-dichloro-N-(4-chloro-2-fluorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3FNO2S/c13-7-2-4-11(10(16)5-7)17-20(18,19)12-6-8(14)1-3-9(12)15/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZOAHFOFPUWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-bis[(2H-1,3-benzodioxol-5-yl)methyl]urea](/img/structure/B2542237.png)
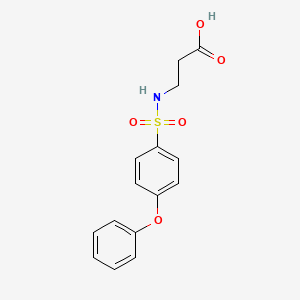
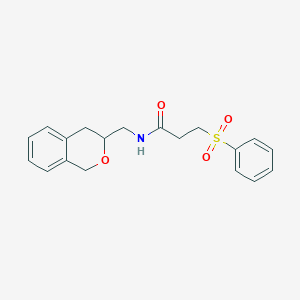
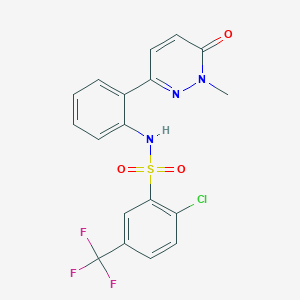

![Diethyl 5-[[4-(dipropylsulfamoyl)benzoyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2542246.png)


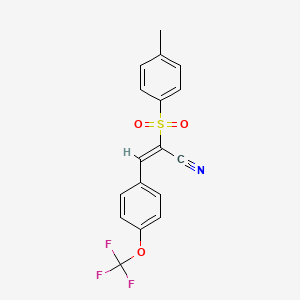
![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2542253.png)
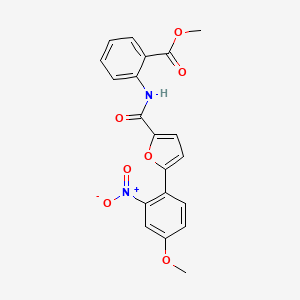

![N-(2-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2542256.png)
![(Z)-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene][(4-chlorophenyl)methoxy]amine](/img/structure/B2542258.png)